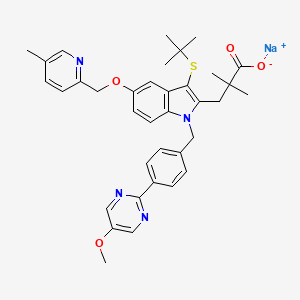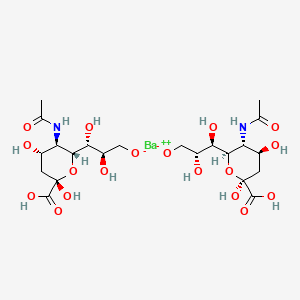
Barium N-acetylneuraminate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium N-acetylneuraminate: is a compound that combines barium, a heavy metal, with N-acetylneuraminic acid, a sialic acid. N-acetylneuraminic acid is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a well-known member of a distinct class of amino sugars called sialic acids, which are found in cell surface glycolipids and glycoproteins . These compounds play crucial roles in various biological processes, including cellular recognition, virus invasion, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminic acid typically involves enzymatic methods. One common approach uses N-acetyl-glucosamine 2-epimerase for epimerization and N-acetyl-d-neuraminic acid lyase for aldol condensation . The reaction conditions often include substrates like pyruvate and N-acetyl-glucosamine, with specific temperature and pH conditions optimized for high yield .
Industrial Production Methods: Industrial production of N-acetylneuraminic acid can be achieved through both chemical and enzymatic synthesis. Enzymatic synthesis is preferred due to its higher efficiency and lower environmental impact. The process involves the use of engineered enzymes to catalyze the conversion of substrates into the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Barium N-acetylneuraminate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Barium N-acetylneuraminate is used in the synthesis of various sialic acid derivatives, which are important in the study of glycosylation processes .
Biology: In biological research, this compound is used to study cell surface interactions and the role of sialic acids in cellular recognition and signaling .
Medicine: N-acetylneuraminic acid derivatives are used in the development of antiviral drugs and vaccines, as they play a role in preventing virus invasion .
Industry: In the industrial sector, this compound is used in the production of nutraceuticals and as an intermediate in pharmaceutical manufacturing .
Wirkmechanismus
The mechanism of action of Barium N-acetylneuraminate involves its interaction with cell surface receptors and enzymes. N-acetylneuraminic acid is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane, where it is involved in cellular recognition events . The compound exerts its effects by binding to specific molecular targets, such as sialic acid-binding immunoglobulin-like lectins (Siglecs), and modulating signaling pathways involved in immune response and inflammation .
Vergleich Mit ähnlichen Verbindungen
N-acetylneuraminic acid (Neu5Ac): The parent compound, widely studied for its biological roles.
N-glycolylneuraminic acid (Neu5Gc): Another sialic acid found in non-human mammals.
2-keto-3-deoxy-d-glycero-d-galacto-nononic acid (KDN): A sialic acid variant involved in different biological processes.
Uniqueness: The combination of barium with N-acetylneuraminic acid may offer unique advantages in specific industrial and research applications, such as enhanced stability or reactivity .
Eigenschaften
CAS-Nummer |
114767-11-2 |
|---|---|
Molekularformel |
C22H36BaN2O18 |
Molekulargewicht |
753.9 g/mol |
IUPAC-Name |
(2R,3R)-3-[(2R,3R,4S,6S)-3-acetamido-6-carboxy-4,6-dihydroxyoxan-2-yl]-2,3-dihydroxypropan-1-olate;barium(2+) |
InChI |
InChI=1S/2C11H18NO9.Ba/c2*1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h2*5-9,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q2*-1;+2/t2*5-,6+,7+,8+,9+,11-;/m00./s1 |
InChI-Schlüssel |
LRUIMFARSYLFLS-BNMLIUAKSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.[Ba+2] |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


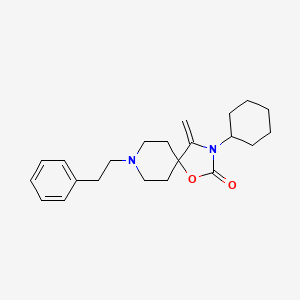
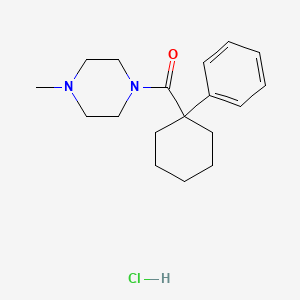
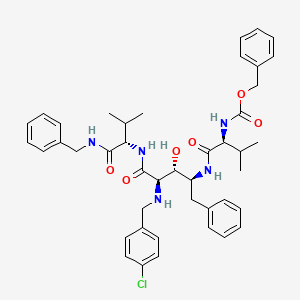


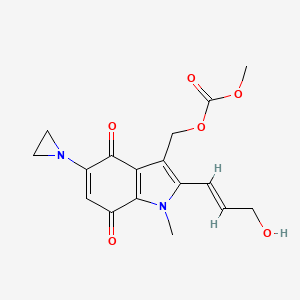
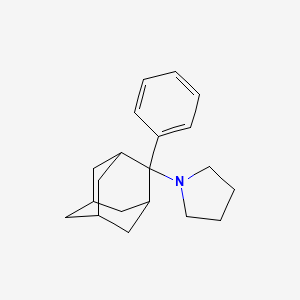
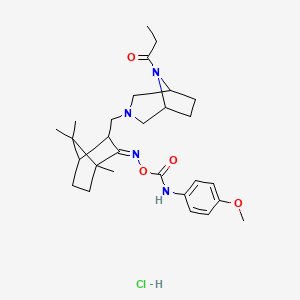
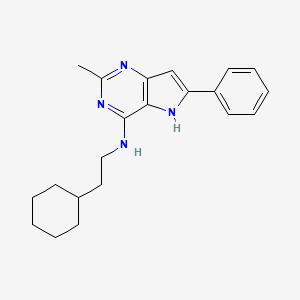

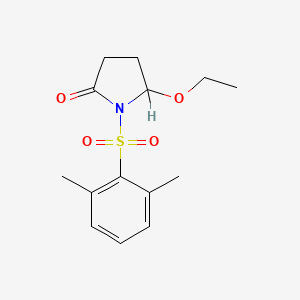
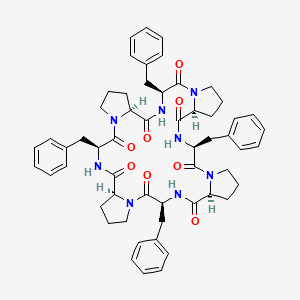
![N,N-diethyl-2-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)ethanamine oxide;hydrochloride](/img/structure/B12729256.png)
